molecular formula C6H9N3O3 B1267398 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 58046-50-7

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1267398
CAS No.: 58046-50-7
M. Wt: 171.15 g/mol
InChI Key: MNYCPVYUUASZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Multi-Step Synthesis via Hydroxyethylhydrazine Condensation

Reaction Design and Starting Materials

The most widely documented method involves the condensation of β-hydroxyethylhydrazine with 2-cyano-3-(dimethylamino)ethyl acrylate, followed by alkaline hydrolysis. This route capitalizes on the nucleophilic reactivity of hydrazine derivatives and the electron-deficient nature of α,β-unsaturated cyanoesters.

Key reagents :

  • β-Hydroxyethylhydrazine : Serves as the hydrazine source, introducing the 2-hydroxyethyl substituent at the pyrazole N1 position.
  • 2-Cyano-3-(dimethylamino)ethyl acrylate : Provides the cyano and ester functionalities necessary for cyclization.

Stepwise Reaction Mechanism

Stage 1: Cyclocondensation

The reaction proceeds via a [3+2] cycloaddition mechanism:

  • Nucleophilic attack : β-Hydroxyethylhydrazine attacks the β-carbon of the acrylate, forming a hydrazone intermediate.
  • Cyclization : Intramolecular attack by the terminal amine on the nitrile group generates the pyrazole core.
  • Aromatization : Elimination of dimethylamine yields the 5-amino-pyrazole intermediate.

Conditions :

  • Solvent: Toluene (920 g per 354.5 g acrylate)
  • Temperature: 100°C
  • Monitoring: Thin-layer chromatography (TLC)

Stage 2: Hydrolysis

The ester group at the 4-position is hydrolyzed to a carboxylic acid under basic conditions:

  • Saponification : 30% NaOH (362 g) cleaves the ethyl ester at 100°C.
  • Acidification : Concentrated HCl adjusts the pH to <5, precipitating the product.

Yield : 86.16% (287 g from 1.948 mol acrylate).

Process Optimization

  • Solvent Selection : Toluene’s high boiling point (110°C) enables reflux without pressurization, while its non-polar nature facilitates azeotropic water removal.
  • Stoichiometry : A 1:1.5 molar ratio of acrylate to hydrazine ensures complete conversion, minimizing side products.
  • Workup : Filtration after acidification provides the crude product with >95% purity, negating the need for column chromatography.

Alternative Synthetic Strategies

Lithiation-Carboxylation Approach

A related method for 4-pyrazolecarboxylic acids employs n-butyllithium and dry ice:

  • Lithiation : 4-Bromopyrazole treated with n-BuLi at -78°C generates a stabilized aryllithium species.
  • Carboxylation : Quenching with CO2 (from dry ice) introduces the carboxylic acid group.

Applicability :

  • Requires brominated pyrazole precursors, which are synthetically inaccessible for the target compound.
  • Low temperatures (-78°C) necessitate specialized equipment.

Comparative Analysis of Synthesis Routes

Parameter Hydroxyethylhydrazine Route Montmorillonite K10 Route Lithiation-Carboxylation
Yield 86.16% 72–89% (analogues) 60–70% (crude)
Reaction Time 4–6 hours 1–2 hours 8–12 hours
Catalyst None Montmorillonite K10 n-BuLi
Temperature 100°C Reflux (82°C) -78°C
Environmental Impact Moderate (toluene use) Low (recyclable catalyst) High (cryogenic conditions)

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : β-Hydroxyethylhydrazine ($6.00/5g) and 2-cyano-3-(dimethylamino)ethyl acrylate are commercially available but require bulk pricing for scale-up.
  • Catalyst Costs : Montmorillonite K10 is economical ($0.50–1.00/g) but unvalidated for this synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this can inhibit the proliferation of cancer cells. In vitro tests demonstrated that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Activity
A study explored the antiviral effects of pyrazole derivatives against HIV-1. The findings revealed that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication, indicating their potential as antiviral agents .

Agricultural Applications

Herbicide Development
There is growing interest in the application of pyrazole derivatives in agricultural chemistry, particularly as herbicides. The unique structure of this compound allows for the development of selective herbicides that target specific weed species without harming crops. Research has shown that such compounds can effectively inhibit the growth of various weed species while being safe for desirable plants .

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Study on Anticancer ActivityIn vitro testing on HeLa and HepG2 cellsGrowth inhibition percentages of 54.25% (HeLa) and 38.44% (HepG2)
Anti-inflammatory ResearchLPS-stimulated macrophagesInhibition of TNF-α release
Antiviral Activity StudyHIV-1 replicationDose-dependent antiviral activity without toxicity
Herbicide Development ResearchSelective herbicidesEffective inhibition of weed species with minimal impact on crops

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    5-Amino-1-(2-hydroxyethyl)pyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid:

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. This dual functionality allows for the compound to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as 5-AHEPCA, is a heterocyclic compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-AHEPCA possesses a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylic acid functional group. Its molecular formula is C6H10N4O3C_6H_10N_4O_3 with a molecular weight of approximately 174.17 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

The biological activity of 5-AHEPCA is attributed to its ability to interact with various molecular targets. The amino and hydroxyethyl groups facilitate hydrogen bonding with enzymes and receptors, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions may lead to the inhibition of specific enzymatic pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that 5-AHEPCA exhibits anticancer activity against several cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) with notable efficacy:

CompoundCell LineIC50 (µM)
5-AHEPCAHeLa38.44
5-AHEPCADU 20512.50

This suggests that modifications to the pyrazole structure can enhance anticancer properties, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer effects, 5-AHEPCA has been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 5-AHEPCA derivatives on different cancer cell lines, demonstrating selective inhibition against tumor cells while sparing normal fibroblasts . The findings indicated a promising therapeutic window for further development.
  • Enzyme Inhibition : Research highlighted that 5-AHEPCA acts as a biochemical probe for studying enzyme mechanisms, particularly in the context of carbonic anhydrase inhibition. Compounds similar to 5-AHEPCA showed Ki values in the nanomolar range for specific isoforms, indicating strong binding affinity .

Synthesis and Derivatives

The synthesis of 5-AHEPCA involves straightforward chemical reactions starting from readily available precursors. It can be synthesized through condensation reactions followed by functional group modifications. The ability to create various derivatives allows for fine-tuning of biological activity:

DerivativeBiological Activity
Ethyl ester variantEnhanced solubility and bioavailability
Substituted analogsIncreased potency against specific targets

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation and hydrolysis. For example:

  • Step 1: React ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with sodium hydroxide in methanol under reflux (5 h), followed by acidification to pH 4 with HCl to precipitate the product .
  • Step 2: Optimize yield by adjusting solvent ratios (e.g., ethanol/water for crystallization) and reaction time. A 56% yield was achieved using this method .
  • Key Parameters: Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy.

Q. How can purity and structural integrity be ensured during synthesis?

Methodological Answer:

  • Purification: Use recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Characterization: Employ a combination of:
    • IR spectroscopy to confirm functional groups (e.g., C=O at 1651 cm1^{-1}, NH2_2 at 3389–3204 cm1^{-1}) .
    • 1H^1H-NMR to verify substituent positions (e.g., aromatic protons at δ 7.36–7.54 ppm) .
    • Elemental analysis to validate stoichiometry (e.g., C: 60.69%, H: 5.20%, N: 19.67%) .

Q. What spectroscopic techniques are critical for characterizing pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies carboxylic acid (C=O), amino (NH2_2), and aromatic/aliphatic C-H stretches .
  • 1H^1H- and 13C^{13}C-NMR: Resolve substituent effects (e.g., methyl groups at δ 2.25 ppm) and confirm regiochemistry .
  • Mass Spectrometry: Determines molecular ion peaks (e.g., m/z 217 [M+^+] for validation) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation?

Methodological Answer:

  • DFT Calculations: Compare experimental NMR/IR data with theoretical spectra generated using Gaussian09 at the B3LYP/6-311++G(d,p) level. For example, deviations in 1H^1H-NMR shifts can be attributed to solvent effects (DMSO-d6_6) or hydrogen bonding .
  • X-ray Crystallography: Resolve ambiguous stereochemistry by analyzing crystal packing and intermolecular interactions (e.g., hydrogen-bonded dimers in 5-methyl-1-phenyl derivatives) .

Q. What strategies are effective for designing pyrazole derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify substituents at N1 (e.g., hydroxyethyl vs. benzyl) and C5 (e.g., amino vs. acetyl groups) to tune solubility and target interactions .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities for targets like chemokine receptors. For instance, hydroxyalkyl chains at N1 improve chemotaxis inhibition by 30% .

Q. How can mechanistic insights into cyclocondensation reactions improve synthetic efficiency?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., imine formation in DMF-DMA-mediated cyclization) .
  • Catalyst Screening: Test Brønsted acids (e.g., HCl, p-TsOH) to accelerate cyclization. Yields increased from 56% to 72% using p-TsOH in ethanol .

Q. How do stability studies inform storage and handling protocols?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., 241–242°C for 5-methyl derivatives) .
  • Accelerated Degradation Tests: Store compounds at -20°C in argon atmosphere to prevent oxidation of the amino group .

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYCPVYUUASZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313096
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-50-7
Record name 58046-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Example 4 of U.S. Pat. No. 2,989,537 describes the preparation of 5-amino-4-ethoxycarbonyl-1-(2′-hydroxyethyl)-pyrazole by reacting ethyl(ethoxymethylene)-cyanoacetate with 2-hydroxyethylhydrazine in ethanol and distilling the product under vacuum at high temperature. The isolated solid product then is hydrolyzed by heating with 2N aqueous sodium hydroxide solution followed by acidification with 6N hydrochloric acid to give 5-amino-4-carboxy-1-(2′-hydroxyethyl)-pyrazole. This hydrolysis procedure in water leaves some undissolved material that must be removed by filtration. The carboxy intermediate is, heated at 160-170° C. to complete the decarboxylation and the 5-amino-1-(2′-hydroxyethyl)-pyrazole is purified by distillation under vacuum at high temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.